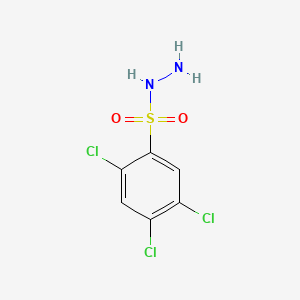

2,4,5-Trichlorobenzenesulfonohydrazide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trichlorobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O2S/c7-3-1-5(9)6(2-4(3)8)14(12,13)11-10/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXFRYXZDLBGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216729 | |

| Record name | Benzenesulfonic acid, 2,4,5-trichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-72-7 | |

| Record name | Benzenesulfonic acid, 2,4,5-trichloro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6655-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,4,5-trichloro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006655727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6655-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,4,5-trichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorobenzenesulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 2,4,5 Trichlorobenzenesulfonohydrazide

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound is critically dependent on the purity and reactivity of its precursors: 2,4,5-trichlorobenzenesulfonyl chloride and a suitable hydrazine (B178648) source.

Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride Intermediates

2,4,5-Trichlorobenzenesulfonyl chloride is a vital intermediate, characterized by a sulfonyl chloride group and three chlorine substituents on the benzene (B151609) ring, which enhance its reactivity. solubilityofthings.com Its synthesis is typically achieved through two main pathways: direct chlorosulfonation of 1,2,4-trichlorobenzene (B33124) or from 2,4,5-trichloroaniline (B140166) via a diazotization reaction.

One of the most common industrial methods for producing arylsulfonyl chlorides is the direct introduction of a chlorosulfonyl group onto an aromatic nucleus. orgsyn.org For 2,4,5-trichlorobenzenesulfonyl chloride, this would involve the reaction of 1,2,4-trichlorobenzene with chlorosulfonic acid.

An alternative and widely used laboratory-scale synthesis for arylsulfonyl chlorides starts from the corresponding aniline (B41778). orgsyn.org In this case, 2,4,5-trichloroaniline would be the starting material. The process involves two key steps:

Diazotization: The aniline is treated with a mixture of hydrochloric acid and sodium nitrite (B80452) at low temperatures (typically below -5°C) to form a diazonium salt. orgsyn.org

Sulfonyl Chloride Formation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent like acetic acid, with a copper(I) chloride catalyst. orgsyn.org This leads to the formation of the desired 2,4,5-trichlorobenzenesulfonyl chloride.

The purity of the final sulfonyl chloride is crucial for the subsequent steps and can often be improved by recrystallization. rsc.org

science| Method | Starting Material | Key Reagents | General Conditions |

|---|---|---|---|

| Chlorosulfonation | Aromatic Hydrocarbon (e.g., 1,2,4-Trichlorobenzene) | Chlorosulfonic Acid (ClSO₃H) | Direct reaction, often without a catalyst. |

| Diazotization-Sulfonation | Arylamine (e.g., 2,4,5-Trichloroaniline) | 1. HCl, NaNO₂ 2. SO₂, CuCl | Low temperature (-10°C to -5°C) for diazotization. orgsyn.org |

| Oxidation of Thiols | Thiophenol or Aryl Disulfide | Chlorine-water | Oxidative chlorination. orgsyn.org |

Preparation of Hydrazine Derivatives

Hydrazine (N₂H₄) or its derivatives are the second key precursor. While hydrazine hydrate (B1144303) is commonly used directly, various substituted hydrazine derivatives can also be prepared for the synthesis of more complex sulfonohydrazides. lookchem.com Efficient methods for preparing N-alkylhydrazine derivatives include the direct reductive alkylation of hydrazine with α-picoline-borane. organic-chemistry.org Another approach involves the synthesis of 1,1-disubstituted hydrazines through the reductive hydrazination of ketones and aldehydes, promoted by a Lewis base. organic-chemistry.org

Condensation Reactions for Sulfonohydrazide Formation

The formation of the sulfonohydrazide bond is typically achieved by the reaction of a sulfonyl chloride with a hydrazine. scholarly.org In the case of 2,4,5-Trichlorobenzenesulfonohydrazide, this involves the condensation of 2,4,5-trichlorobenzenesulfonyl chloride with hydrazine. This reaction is a cornerstone in the synthesis of this class of compounds.

Nucleophilic Acyl Substitution Mechanisms in Sulfonyl Hydrazide Synthesis

The reaction between a sulfonyl chloride and hydrazine proceeds via a nucleophilic acyl substitution mechanism, analogous to the reactions of carboxylic acid derivatives. libretexts.org The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The mechanism can be described in two primary steps:

Nucleophilic Attack: The hydrazine molecule, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, unstable tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Elimination of Leaving Group: The intermediate then collapses, reforming the sulfur-oxygen double bond character and eliminating the chloride ion, which is a good leaving group. A proton is subsequently lost from the nitrogen atom, often facilitated by a base or another hydrazine molecule, to yield the final sulfonohydrazide product and hydrochloric acid as a byproduct. youtube.com

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in sulfonohydrazide synthesis requires careful optimization of several reaction parameters. researchgate.net

Base: The reaction generates hydrochloric acid (HCl), which can protonate the hydrazine reactant, rendering it non-nucleophilic. Therefore, a base is typically added to neutralize the HCl as it is formed. Common bases include pyridine (B92270) or tertiary amines like triethylamine. In some optimized procedures for related compounds, inorganic bases such as cesium carbonate (Cs₂CO₃) have been shown to be highly effective. researchgate.netorganic-chemistry.org

Solvent: The choice of solvent is crucial. Polar aprotic solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the reaction. scholarly.orgresearchgate.net The solubility characteristics of the sulfonyl chloride precursor, which is typically soluble in organic solvents but not in water, guide the choice of the reaction medium. solubilityofthings.com

Temperature and Reaction Time: The reaction temperature and duration are optimized to ensure complete conversion while minimizing side reactions. Reactions are often initiated at low temperatures and may be allowed to warm to room temperature or heated to drive the reaction to completion. scholarly.org For instance, in the synthesis of N-acyl-N'-sulfonyl hydrazides, optimal conditions were found to be 25°C for 12 hours. organic-chemistry.org

tune| Parameter | Influence on Reaction | Common Choices & Conditions |

|---|---|---|

| Base | Neutralizes HCl byproduct, preventing reactant inactivation. | Pyridine, Triethylamine, Cesium Carbonate (Cs₂CO₃). researchgate.netorganic-chemistry.org |

| Solvent | Affects reactant solubility and reaction rate. | 1,4-Dioxane, DMF, Dichloromethane (B109758) (DCM). scholarly.orgresearchgate.net |

| Temperature | Controls the rate of reaction and minimizes decomposition. | Typically 0°C to room temperature (25°C). organic-chemistry.org |

| Stoichiometry | An excess of hydrazine may be used to act as both nucleophile and base. | Sulfonyl Chloride : Hydrazine ratio is typically 1:2. scholarly.org |

Alternative Synthetic Routes to Substituted Benzenesulfonohydrazides

While the condensation of sulfonyl chlorides with hydrazines is the most direct route, alternative methodologies have been developed for the synthesis of substituted benzenesulfonohydrazides.

Microwave-Assisted Synthesis: For some derivatives, microwave irradiation under solvent-free conditions has been employed. This method involves mixing the sulfonyl chloride and an aryl hydrazine and exposing the mixture to microwaves, which can lead to shorter reaction times and cleaner reactions. scholarly.org

Solid-Supported Reactions: The use of basic alumina (B75360) as a solid support offers a practical alternative. The reactants are ground together in a mortar with a pestle, providing a solvent-free method that can simplify workup procedures. scholarly.org

One-Pot Syntheses: More complex sulfonylhydrazones have been prepared in facile and eco-friendly one-pot procedures starting from sulfonyl chlorides, hydrazine hydrate, and other components like vinyl azides in an aqueous medium. lookchem.com

Ortho-lithiation Methodology: A versatile procedure for creating substituted benzothiadiazine dioxides, which are related heterocyclic structures, involves the ortho-lithiation of protected benzaldehydes or benzophenones. This is followed by reaction with sulfur dioxide and oxidative chlorination to yield a sulfonyl chloride intermediate, which is then cyclized with hydrazine. researchgate.net

These alternative routes highlight the ongoing development of more efficient and environmentally benign synthetic strategies for this class of compounds.

Investigations into Novel Methodologies for Analogous Compounds

The synthesis of aryl sulfonohydrazides and their derivatives, a class of compounds to which this compound belongs, has traditionally relied on the reaction of a sulfonyl chloride with hydrazine. orgsyn.orggoogle.com However, contemporary research focuses on developing more efficient, greener, and versatile methodologies. These novel approaches often feature milder reaction conditions, broader substrate tolerance, and the use of innovative catalyst systems.

One area of development is the one-pot synthesis of sulfonylhydrazones, which are derivatives of sulfonohydrazides. A facile and eco-friendly protocol has been developed for synthesizing sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water. researchgate.net This method is advantageous as it uses an environmentally benign solvent and proceeds with good yields and a wide tolerance of functional groups, aligning with the principles of green chemistry. researchgate.net

Another innovative approach involves the reaction of sulfonic acids with isocyanides and water in dichloromethane at ambient temperature. researchgate.net This method provides excellent yields of both alkyl and aryl sulfonamides, a related class of compounds, within a short reaction time and without the need for a catalyst. researchgate.net Such catalyst-free systems represent a significant advancement in simplifying synthetic procedures.

Furthermore, visible-light-mediated reactions are emerging as a powerful tool in organic synthesis. For instance, a multicomponent reaction for the synthesis of S‐aryl dithiocarbamates from arylselenonium salts, CS2, and amines under visible light has been demonstrated. researchgate.net While not a direct synthesis of sulfonohydrazides, this highlights the trend towards using light as a sustainable energy source to drive complex chemical transformations in related sulfur-containing compounds. researchgate.net Similarly, metal-free, visible-light-mediated synthesis has been employed for creating C(sp²)–S bonds, a key step in the formation of many aryl-sulfur compounds. researchgate.net

The table below summarizes some of the novel methodologies being investigated for compounds analogous to this compound.

| Methodology | Starting Materials | Key Features | Analogous Compound Class | Reference |

|---|---|---|---|---|

| One-Pot Synthesis in Water | Sulfonyl chlorides, Hydrazine hydrate, Vinyl azides | Eco-friendly (water as solvent), Good yields, Wide functional group tolerance | Sulfonylhydrazones | researchgate.net |

| Catalyst-Free Sulfonamide Synthesis | Sulfonic acids, Isocyanides, Water | Rapid reaction (20 min), Excellent yields, Ambient temperature, No catalyst | Aryl Sulfonamides | researchgate.net |

| Visible-Light-Mediated Synthesis | Arylselenonium salts, CS2, Amines | Metal-free, Uses visible light as energy source | S-Aryl dithiocarbamates | researchgate.net |

Solid-Phase Synthesis Approaches for Related Scaffolds

Solid-phase synthesis is a powerful technique in which molecules are built step-by-step while covalently attached to an insoluble solid support or resin. wikipedia.org This methodology offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification, as impurities and excess reagents are simply washed away by filtration. wikipedia.orgchimia.ch While specific solid-phase syntheses of this compound are not prominently documented, the technique has been successfully applied to related sulfonamide and sulfonimidamide scaffolds, demonstrating its potential for creating libraries of these compounds for screening purposes. nih.govdiva-portal.org

A notable example is the construction of a library of benzylamine-derived sulfonamides with inhibitory activity against the blood coagulant thrombin. nih.gov In this approach, the synthesis is carried out on a solid support, allowing for the efficient production of numerous analogs in good yield and high purity. nih.gov This strategy is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

More complex structures, such as sulfonimidamide (SIA) pseudopeptides, have also been assembled on a solid phase. diva-portal.org Researchers have explored several strategies for this, including:

Attaching a pre-synthesized SIA-based amino acid building block to the resin.

Synthesizing the SIA group directly on the resin-bound peptide.

Reacting a resin-bound sulfonamide with reagents to form the sulfonimidoyl chloride (SIC) intermediate, followed by the addition of an amine. diva-portal.org

These solid-phase methods facilitate easier handling and purification compared to solution-phase synthesis and are particularly well-suited for combinatorial library generation. chimia.chdiva-portal.org

The following table outlines key aspects of solid-phase synthesis for related molecular scaffolds.

| Scaffold | Synthesis Goal | Key Advantages of Solid-Phase Approach | Reference |

|---|---|---|---|

| Benzylamine-derived Sulfonamides | Library generation for thrombin inhibitors | Good yield, High purity, Simplified purification | nih.gov |

| Sulfonimidamide (SIA) Pseudopeptides | Synthesis of peptide backbone modifications | Enables combinatorial library synthesis, Easier handling and purification than solution-phase | diva-portal.org |

Stereochemical Considerations in Synthesis (if applicable)

Stereochemistry is a critical consideration in the synthesis of chiral molecules, where the three-dimensional arrangement of atoms can significantly impact biological activity. The molecule this compound is, in itself, achiral. It does not possess any stereocenters, and its structure is superimposable on its mirror image.

Consequently, in the standard synthesis of this compound from achiral precursors such as 1,2,4-trichlorobenzene (which is sulfonated and then reacted with hydrazine), stereochemical considerations are not applicable. chemicalbook.com The reaction pathway does not generate any new chiral centers, resulting in a single, achiral product.

However, stereochemistry would become a relevant and crucial factor under different circumstances:

Synthesis of Chiral Analogs: If the 2,4,5-trichlorobenzenesulfonyl moiety were to be incorporated into a larger molecule that contains existing stereocenters, or if substituents were added to create a chiral center, the synthesis would need to address the potential formation of diastereomers.

Asymmetric Synthesis: For related scaffolds that are chiral, stereocontrolled synthesis methods are vital. For example, research into the synthesis of 2,4,5-trisubstituted tetrahydropyrans has demonstrated that the cyclization of homoallylic acetals can create two new asymmetric centers with excellent stereocontrol. rsc.orgnih.gov Similarly, novel chiral organocatalysts, such as those based on a binaphthylazepine framework, are synthesized with specific attention to controlling their absolute configuration to effectively induce asymmetry in chemical reactions. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trichlorobenzenesulfonohydrazide

Reactions at the Hydrazide Moiety

The sulfonohydrazide group (-SO₂NHNH₂) is the most reactive site of the molecule under many conditions, serving as a versatile precursor in various organic transformations. Its reactivity is primarily centered on the terminal amino group (-NH₂), which exhibits nucleophilic character.

The reaction of sulfonyl hydrazides with carbonyl compounds proceeds through a classical nucleophilic addition-elimination mechanism. This pathway is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon. This addition step breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate known as a carbinolhydrazine.

A hallmark reaction of 2,4,5-Trichlorobenzenesulfonohydrazide is its condensation with aldehydes and ketones to form N-arylsulfonylhydrazones. nih.govnih.gov This reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. lookchem.com The resulting sulfonylhydrazones are often stable, crystalline solids. nih.gov The reaction is broadly applicable to a wide range of carbonyl compounds, and the electronic nature of the substituents on the carbonyl reactant can influence the reaction rate.

The general scheme for this reaction is as follows:

Step 1 (Addition): The nucleophilic -NH₂ group of this compound attacks the carbonyl carbon of an aldehyde or ketone.

Step 2 (Elimination): The resulting intermediate eliminates a molecule of water to form the stable sulfonylhydrazone.

Table 1: Representative Condensation Reactions with Carbonyl Compounds This table is illustrative and based on the general reactivity of sulfonyl hydrazides.

| Carbonyl Reactant | Structure | Expected Product Name |

| Acetone | CH₃COCH₃ | Acetone N-(2,4,5-trichlorobenzenesulfonyl)hydrazone |

| Benzaldehyde | C₆H₅CHO | Benzaldehyde N-(2,4,5-trichlorobenzenesulfonyl)hydrazone |

| Cyclohexanone | C₆H₁₀O | Cyclohexanone N-(2,4,5-trichlorobenzenesulfonyl)hydrazone |

| Formaldehyde | HCHO | Formaldehyde N-(2,4,5-trichlorobenzenesulfonyl)hydrazone |

Sulfonyl hydrazides, including this compound, exhibit significant redox activity. They are particularly known for their ability to serve as precursors to sulfonyl radicals under oxidative conditions. nih.govacs.org This transformation can be achieved using various chemical or electrochemical methods. acs.org The oxidation process typically involves a single-electron transfer, leading to the formation of a sulfonyl radical (ArSO₂•) and the release of nitrogen gas.

These compounds can function in a redox-neutral manner, where the sulfonyl hydrazide functional group acts as both the radical precursor and an electron donor, eliminating the need for external redox additives. nih.govchemrxiv.orgresearchgate.net This property makes them valuable reagents in radical cross-coupling reactions for forming new carbon-carbon and carbon-sulfur bonds. nih.govresearchgate.net While their role as reductants is less common, they are utilized in specific named reactions like the Wolff–Kishner–Huang Minlon reduction, where tosylhydrazide is a key reagent for the deoxygenation of carbonyl groups. nih.gov

Reactivity of the Chlorinated Aromatic Ring

The 2,4,5-trichlorophenyl group is highly electron-deficient due to the strong inductive electron-withdrawing effects of the three chlorine atoms and the powerful sulfonylhydrazide group. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while being highly resistant to electrophilic substitution.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr). For an SₙAr reaction to occur, the aromatic ring must be electron-poor and contain a good leaving group (in this case, a chloride ion). libretexts.orgpressbooks.pub The presence of strongly electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.comlibretexts.orgqorganica.es

In this compound, the sulfonylhydrazide group is a powerful electron-withdrawing group. Its position on the ring significantly influences which of the chlorine atoms is most susceptible to substitution.

Chlorine at C4: This chlorine is para to the sulfonylhydrazide group. This position is highly activated for SₙAr because the negative charge of the Meisenheimer complex can be delocalized onto the sulfonyl group through resonance. libretexts.orgbyjus.com

Chlorine at C2: This chlorine is ortho to the sulfonylhydrazide group. This position is also activated for SₙAr for the same resonance stabilization reason as the para position. libretexts.orgbyjus.com

Chlorine at C5: This chlorine is meta to the sulfonylhydrazide group. A nucleophilic attack at this position would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the activating sulfonyl group. Therefore, the chlorine at C5 is the least likely to be displaced via an SₙAr mechanism. libretexts.org

Given these factors, nucleophilic attack is most likely to occur at the C2 and C4 positions, leading to the substitution of the chlorine atoms at these sites by various nucleophiles. The increased number of electron-withdrawing groups generally correlates with a higher reaction rate for SₙAr. pressbooks.pubqorganica.es

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich π-system of a benzene (B151609) ring. wikipedia.org The success of this reaction is highly dependent on the nature of the substituents already present on the ring. msu.edu

The aromatic ring of this compound is extremely deactivated towards electrophilic attack. This deactivation is due to the cumulative effect of four powerful electron-withdrawing groups:

-SO₂NHNH₂ Group: The sulfonyl group is one of the strongest deactivating groups due to its powerful inductive and resonance electron-withdrawing effects. It directs incoming electrophiles to the meta position. libretexts.org

-Cl Atoms (x3): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which outweighs their weak resonance electron-donating effect. pressbooks.publibretexts.org They are, however, ortho, para-directors. pressbooks.pub

The combined deactivating strength of these four substituents makes the benzene ring highly electron-poor (electrophilic) and thus very unreactive towards attack by other electrophiles. libretexts.org Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and are generally not observed to proceed effectively on such a heavily deactivated system. libretexts.org Any potential substitution would be extremely slow and likely non-selective due to the competing directing effects and severe steric hindrance.

Decomposition Pathways and Stability Studies

The stability and decomposition of this compound are governed by the interplay of its three key structural features: the trichlorinated aromatic ring, the sulfonohydrazide functional group (-SO₂NHNH₂), and the inherent reactivity of the N-N and S-N bonds.

Thermal Decomposition Mechanisms

While no direct studies on the thermal decomposition of this compound have been reported, the thermal behavior of related compounds such as benzenesulfonyl hydrazide and hydrazine (B178648) suggests probable decomposition pathways. The decomposition is likely initiated by the cleavage of the weakest bonds within the molecule under thermal stress.

The primary initiation step is hypothesized to be the homolytic cleavage of the N-N bond in the hydrazide moiety, a known thermal liability in hydrazine and its derivatives. nih.govnasa.gov This would generate a sulfonyl radical and an amino radical. Another potential initiation pathway is the cleavage of the S-N bond.

Postulated Thermal Decomposition Pathways:

N-N Bond Cleavage: The primary pathway is expected to involve the scission of the N-N bond, leading to the formation of 2,4,5-trichlorobenzenesulfonyl radical and an amino radical (•NH₂). The sulfonyl radical can then undergo further reactions, such as desulfonylation to produce a 2,4,5-trichlorophenyl radical. These highly reactive radical intermediates would then propagate a series of reactions, leading to a complex mixture of products.

S-N Bond Cleavage: A secondary pathway could involve the cleavage of the sulfur-nitrogen bond, yielding 2,4,5-trichlorobenzenesulfinic acid and diazene (B1210634) (N₂H₂). Diazene is unstable and would rapidly decompose to nitrogen gas and hydrogen.

The presence of three chlorine atoms on the aromatic ring is expected to influence the stability of the radical intermediates. The final decomposition products would likely include nitrogen gas, water, sulfur dioxide, hydrogen chloride, and a variety of chlorinated aromatic compounds, such as 1,2,4-trichlorobenzene (B33124), and chlorinated phenols, formed through radical recombination and abstraction reactions.

Based on studies of analogous compounds, a simplified representation of potential major products is presented below.

Table 1: Hypothetical Major Products from Thermal Decomposition of this compound

| Precursor Compound | Potential Major Decomposition Products | Gaseous Byproducts |

| This compound | 1,2,4-Trichlorobenzene, 2,4,5-Trichlorophenol (B144370), Chlorinated biphenyls | N₂, SO₂, HCl, H₂O |

This table is interactive. You can sort and filter the data.

Photochemical Degradation Profiles

The photochemical degradation of this compound is anticipated to be primarily driven by the interaction of ultraviolet (UV) radiation with the trichlorinated benzene ring. Studies on the photodegradation of other chlorinated aromatic compounds and benzenesulfonates provide a framework for predicting its behavior. researchgate.net

The primary photochemical process is expected to be the homolytic cleavage of the carbon-chlorine (C-Cl) bonds, as they are typically the most photosensitive sites in chlorinated aromatic compounds. This leads to the formation of chlorinated phenyl radicals and free chlorine radicals. The presence of the sulfonohydrazide group may also influence the photochemical reactivity.

Anticipated Photochemical Degradation Pathways:

Reductive Dechlorination: The primary pathway is likely to be the stepwise reductive dechlorination of the aromatic ring. Upon absorption of UV light, a C-Cl bond will break, forming a dichlorinated phenylsulfonohydrazide radical. This radical can then abstract a hydrogen atom from the solvent (e.g., water) to form a dichlorinated benzenesulfonohydrazide. This process can continue until the aromatic ring is partially or fully dechlorinated.

Hydroxylation of the Aromatic Ring: In the presence of water and oxygen, photosensitized reactions can generate hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring, leading to the formation of chlorinated hydroxybenzenesulfonohydrazides (chlorinated phenols of the parent compound).

Cleavage of the Sulfonohydrazide Group: Photolytic cleavage of the C-S bond or the S-N bond could also occur, leading to the formation of 2,4,5-trichlorophenol, benzenesulfonic acid derivatives, and inorganic sulfate. researchgate.net

Table 2: Predicted Intermediates in the Photochemical Degradation of this compound

| Degradation Pathway | Key Predicted Intermediates |

| Reductive Dechlorination | Dichlorobenzenesulfonohydrazides, Monochlorobenzenesulfonohydrazides, Benzenesulfonohydrazide |

| Aromatic Ring Hydroxylation | Chlorinated Hydroxybenzenesulfonohydrazides |

| C-S or S-N Bond Cleavage | 2,4,5-Trichlorophenol, 2,4,5-Trichlorobenzenesulfonic acid, Sulfate ions |

This table is interactive. You can sort and filter the data.

Catalytic Degradation Studies

While no studies have specifically investigated the catalytic degradation of this compound, a significant body of research exists on the catalytic treatment of related chlorinated aromatic compounds, such as 2,4,5-trichlorophenol (2,4,5-TCP). nih.govacs.orgmdpi.comacs.org These studies provide strong indications of viable catalytic degradation pathways. Advanced Oxidation Processes (AOPs), particularly those involving heterogeneous photocatalysis with titanium dioxide (TiO₂), are highly relevant.

Potential Catalytic Degradation Pathways:

TiO₂ Photocatalysis: This is a promising method for the complete mineralization of chlorinated aromatic compounds. researchgate.netmdpi.commdpi.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These ROS can non-selectively attack the this compound molecule.

Initial Attack: The hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and dechlorination. They can also attack the sulfonohydrazide group.

Ring Opening: Subsequent attacks by ROS lead to the opening of the aromatic ring, forming aliphatic intermediates such as carboxylic acids and aldehydes.

Mineralization: Ultimately, these aliphatic intermediates are oxidized to carbon dioxide, water, and inorganic ions (Cl⁻, SO₄²⁻, and N₂), achieving complete mineralization. acs.org

Other Catalytic Methods: Other catalytic methods that have been shown to be effective for the degradation of chlorinated phenols include the use of laccase enzymes and persulfate activation by various catalysts. nih.govmdpi.com These methods also rely on the generation of reactive species to break down the recalcitrant chlorinated aromatic structure.

The efficiency of catalytic degradation would be influenced by parameters such as catalyst type and loading, pH, temperature, and the presence of co-oxidants like hydrogen peroxide.

Table 3: Comparison of Potential Catalytic Degradation Methods for Chlorinated Aromatic Compounds

| Catalytic Method | Catalyst/Activator | Primary Reactive Species | Expected Outcome for this compound |

| TiO₂ Photocatalysis | Titanium Dioxide (TiO₂) | Hydroxyl radicals (•OH), Superoxide radicals (O₂⁻•) | Complete mineralization to CO₂, H₂O, Cl⁻, SO₄²⁻, N₂ |

| Laccase-mediated Oxidation | Laccase Enzyme | Phenoxy radicals | Degradation and polymerization of phenolic intermediates |

| Activated Persulfate | Persulfate (S₂O₈²⁻) with heat, UV, or transition metals | Sulfate radicals (SO₄⁻•) | Oxidative degradation and dechlorination |

This table is interactive. You can sort and filter the data.

Spectroscopic Characterization and Structural Elucidation of 2,4,5 Trichlorobenzenesulfonohydrazide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4,5-Trichlorobenzenesulfonohydrazide is expected to show distinct signals corresponding to the aromatic protons and the hydrazide (-NHNH₂) protons. The aromatic region would feature two signals for the two non-equivalent protons on the trichlorinated benzene (B151609) ring. Due to their positions relative to the electron-withdrawing chlorine and sulfonyl groups, these protons would appear as singlets in the downfield region (typically δ 7.5-8.5 ppm). The protons of the hydrazide group are exchangeable and their chemical shift can vary, but they are expected to appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. libretexts.org The 2,4,5-trichlorophenyl ring is expected to show six distinct signals, as each carbon atom is in a unique chemical environment. The carbons directly bonded to chlorine atoms (C-2, C-4, C-5) and the carbon bonded to the sulfur atom (C-1) would be significantly shifted downfield. The remaining two carbons (C-3, C-6) would appear at relatively upfield positions within the aromatic region (typically δ 125-150 ppm). docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H-3 | ~8.0 (singlet) | N/A | Adjacent to two chlorine atoms and ortho to the sulfonyl group. |

| H-6 | ~8.3 (singlet) | N/A | Ortho to the sulfonyl group and adjacent to a chlorine atom. |

| -NH- | Broad singlet | N/A | Amide proton, chemical shift is solvent and concentration dependent. |

| -NH₂ | Broad singlet | N/A | Amine protons, chemical shift is solvent and concentration dependent. |

| C-1 | N/A | ~138 | Attached to the electron-withdrawing SO₂NHNH₂ group. |

| C-2 | N/A | ~135 | Attached to a chlorine atom. |

| C-3 | N/A | ~130 | Aromatic CH group. |

| C-4 | N/A | ~136 | Attached to a chlorine atom. |

| C-5 | N/A | ~133 | Attached to a chlorine atom. |

| C-6 | N/A | ~132 | Aromatic CH group. |

| Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary based on solvent and other conditions. |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming that the two aromatic protons are not on adjacent carbons and are isolated, appearing as singlets. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu In this case, it would show a cross-peak connecting the ¹H signal at ~8.0 ppm to the ¹³C signal of C-3, and another cross-peak connecting the ¹H signal at ~8.3 ppm to the ¹³C signal of C-6, definitively assigning these proton and carbon pairs. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is vital for piecing together the molecular skeleton. For instance, the proton H-6 would show a correlation to carbons C-1, C-2, and C-5, while the proton H-3 would show correlations to carbons C-1, C-2, C-4, and C-5. These correlations would unambiguously confirm the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within four or five decimal places. researchgate.netresearchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound (C₆H₅Cl₃N₂O₂S), the expected exact mass can be calculated. The presence of three chlorine atoms would also produce a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a clear indicator for the number of chlorine atoms in the molecule.

Predicted HRMS Data for C₆H₅Cl₃N₂O₂S

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₆Cl₃N₂O₂S⁺ | 274.9159 |

| [M+Na]⁺ | C₆H₅Cl₃N₂NaO₂S⁺ | 296.8979 |

| Note: The calculated mass is for the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). The observed spectrum would show an isotopic cluster. |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. uab.edu Analyzing these fragments provides valuable structural information. nih.gov The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Hydrazide Group: Cleavage of the S-N bond could result in the loss of N₂H₃, leading to the formation of a 2,4,5-trichlorobenzenesulfonyl cation.

Cleavage of the Sulfonyl Group: Fragmentation could involve the loss of SO₂.

Aromatic Ring Fragmentation: The 2,4,5-trichlorophenyl cation itself is a stable fragment that would be expected to be prominent in the spectrum.

These fragmentation patterns allow for the confirmation of the different structural components of the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: An IR spectrum provides information about the absorption of infrared radiation by molecular vibrations. libretexts.org For this compound, key absorption bands would be expected for the N-H, S=O, and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms.

Predicted IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3400-3200 (two bands, broad) | Weak |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350-1300 | Medium |

| S=O (Sulfonyl) | Symmetric Stretch | 1160-1120 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Strong |

| C-Cl | Stretching | 800-600 | Strong |

| S-N | Stretching | 900-850 | Medium |

| Note: These are characteristic frequency ranges. The exact position and intensity of the peaks can be influenced by the overall molecular structure and intermolecular interactions. |

The N-H stretching vibrations would appear as broad bands in the high-frequency region of the IR spectrum. libretexts.org The strong, characteristic absorptions for the symmetric and asymmetric stretching of the S=O group are definitive indicators of the sulfonohydrazide functional group. rsc.org The C-Cl stretching vibrations would be observed in the fingerprint region of the spectrum. osti.gov Raman spectroscopy would be particularly effective at identifying the aromatic C=C and C-Cl stretching modes. mdpi.com

Crystallographic Studies for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction analysis or detailed crystallographic studies for the solid-state structure of this compound. While the principles of X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, specific data such as unit cell dimensions, space group, and atomic coordinates for the title compound are not publicly available at this time.

The technique of single-crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of a crystalline compound. This method involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, which in turn allows for the determination of atomic positions, bond lengths, and bond angles.

Powder X-ray diffraction (PXRD) is another valuable technique that provides a characteristic "fingerprint" of a crystalline solid. usp.org While it does not typically provide the atomic-level detail of single-crystal analysis, it is useful for phase identification, purity assessment, and studying crystalline polymorphism.

Although no specific experimental crystallographic data for this compound could be located, related structures, such as phenyl 2,4,5-trichlorobenzenesulfonate, have been characterized using these methods. nih.gov Such studies reveal insights into molecular conformation and intermolecular interactions, like C—Cl⋯π interactions, that stabilize the crystal lattice. nih.gov However, due to the structural differences between a sulfonate ester and a sulfonohydrazide, direct extrapolation of these findings to this compound is not appropriate.

Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to definitively determine its solid-state structure and provide the detailed crystallographic data necessary for a complete structural elucidation.

Theoretical and Computational Chemistry Studies of 2,4,5 Trichlorobenzenesulfonohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. It would typically be used to calculate properties such as total energy, bond lengths, bond angles, and the distribution of electron density for 2,4,5-Trichlorobenzenesulfonohydrazide. However, no specific DFT studies detailing these energetic or structural properties for this compound are available in the surveyed literature.

Molecular Orbital Analysis (HOMO/LUMO)

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. Specific calculations of the HOMO-LUMO energies and their gap for this compound have not been reported in the available scientific literature.

Conformational Analysis and Energy Minima

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their corresponding energies. This analysis identifies the most stable, low-energy conformations (energy minima). Such a study for this compound would reveal its preferred three-dimensional shapes, but no dedicated conformational analysis studies were found.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior.

Investigation of Molecular Conformations and Dynamics

MD simulations would allow researchers to observe how the conformation of this compound changes over time, including bond vibrations, angle bending, and rotations around single bonds. This provides a dynamic view of the molecule's flexibility and structural transitions. No MD simulation studies focused on the conformational dynamics of this specific compound could be identified.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are often used to model how solvent molecules interact with a solute and affect its conformation, dynamics, and properties. Research detailing the influence of different solvents on the molecular behavior of this compound through MD simulations is not available.

Computational Modeling of Reaction Mechanisms

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. In the context of this compound and its analogs, computational chemistry provides invaluable insights into reaction pathways, transition states, and the factors governing selectivity. By employing quantum mechanical calculations, researchers can model the behavior of molecules and predict their reactivity with a high degree of accuracy.

Transition State Calculations for Reaction Pathways

The transition state is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. Identifying and characterizing the transition state is paramount to understanding the mechanism and predicting the rate of a chemical reaction. For reactions involving sulfonohydrazide derivatives, such as the Shapiro or Bamford-Stevens reactions which convert ketones and aldehydes to alkenes via a tosylhydrazone intermediate, computational methods like Density Functional Theory (DFT) are instrumental. unirioja.eschemtube3d.com

DFT calculations can be used to locate the geometry of transition state structures and calculate their energies. This information allows for the determination of the activation energy barrier for a given reaction step. For instance, in the decomposition of a tosylhydrazone, a key step involves the elimination of the tosyl group. Computational studies on analogous tosylhydrazones have elucidated the transition state for this elimination, revealing critical bond distances and angles that define this fleeting molecular arrangement. unirioja.es

A detailed DFT-level investigation into the Shapiro reaction of tosylhydrazones has provided a comprehensive understanding of the reaction mechanism and its regioselectivity. unirioja.es These studies involve calculating the geometries and energies of reactants, intermediates, transition states, and products. The transition states are characterized by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. unirioja.es

Table 1: Representative Data from a DFT Study of a Tosylhydrazone Reaction Pathway

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Reactant Complex | 0.0 | C-H: 1.10, N-Li: 1.95 | N/A |

| Transition State 1 (Deprotonation) | +12.5 | C-H: 1.55, H-Li: 1.75 | -850 |

| Intermediate (Dianion) | -5.2 | C-Li: 2.10, N-Li: 1.90 | N/A |

| Transition State 2 (Tosyl Elimination) | +8.9 | N-S: 2.01, C=N: 1.28 | -420 |

| Product (Vinyllithium) + Ts⁻ | -25.7 | C=C: 1.35, C-Li: 2.05 | N/A |

Prediction of Selectivity in Chemical Transformations

Many chemical reactions can potentially yield multiple products, and predicting the selectivity (regio-, chemo-, and stereoselectivity) is a central challenge in organic synthesis. Computational modeling offers a powerful approach to understanding and predicting the selectivity of chemical transformations involving compounds like this compound.

For example, in reactions where this compound acts as a precursor to a reactive intermediate, the regioselectivity of subsequent reactions is of great interest. Computational methods can be employed to calculate the activation energies for the formation of different regioisomeric products. The product formed via the lowest energy transition state is predicted to be the major product. This approach has been successfully applied to understand the regioselectivity of a wide range of organic reactions. rsc.org

In the context of electrophilic aromatic substitution on the trichlorophenyl ring of this compound, computational models can predict the most likely site of substitution. This is typically achieved by calculating the relative energies of the sigma-complex intermediates formed upon attack at different positions on the aromatic ring. The position that leads to the most stable intermediate is predicted to be the most reactive site.

Machine learning models are also increasingly being used to predict reaction selectivity. rsc.org These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity to predict the outcomes of new reactions with high accuracy.

Table 2: Illustrative Computational Prediction of Regioselectivity for a Hypothetical Reaction

| Reaction Pathway | Product Isomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| Pathway A | 2,4,5-Trichloro-1-(product)-benzene | 15.2 | >95% |

| Pathway B | 2,4,6-Trichloro-1-(product)-benzene | 18.5 | <5% |

| Pathway C | 3,4,5-Trichloro-1-(product)-benzene | 20.1 | <1% |

Note: This table is a hypothetical representation to illustrate the concept of predicting selectivity through computational chemistry, as specific experimental or computational data for reactions of this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds (focus on chemical aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. nih.gov In the context of this compound, QSAR studies on structurally related benzenesulfonamides and hydrazones can provide valuable insights into the key molecular features that govern their chemical behavior and reactivity.

QSAR models are developed by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. slideshare.net

For a series of benzenesulfonamide (B165840) derivatives, QSAR studies have been employed to correlate their structures with various biological activities, such as antimicrobial or anticancer effects. nih.govsemanticscholar.org From a chemical perspective, these studies can reveal which physicochemical properties are crucial for the observed activity. For example, a QSAR model might indicate that the electronic properties of the substituents on the benzene (B151609) ring, quantified by descriptors like Hammett constants or calculated atomic charges, are critical for activity.

Similarly, QSAR studies on hydrazone derivatives have been used to understand the structural requirements for their biological activities. nih.govnih.gov These studies often highlight the importance of descriptors related to molecular shape, hydrophobicity (logP), and the presence of hydrogen bond donors and acceptors.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Sulfonamides and Hydrazones

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |

| Dipole Moment | Measure of the polarity of the molecule | |

| Atomic Charges | Distribution of electron density on individual atoms | |

| Steric/Topological | Molecular Weight | The sum of the atomic weights of all atoms in a molecule |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance | |

| Wiener Index | A topological index of a molecule, defined as the sum of distances between all pairs of vertices | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water |

| Hydrogen Bonding | Number of H-bond donors | The number of hydrogen atoms attached to electronegative atoms |

| Number of H-bond acceptors | The number of electronegative atoms with lone pairs |

Table 4: Example of a QSAR Equation for the Antibacterial Activity of a Series of Benzenesulfonamide Derivatives

pMIC = 0.85 * LogP - 0.12 * (LUMO) + 0.45 * (H-bond acceptors) + 2.54

(R² = 0.88, Q² = 0.75)

Note: This equation is a representative example from QSAR studies on related benzenesulfonamide compounds and is for illustrative purposes only. pMIC represents the negative logarithm of the Minimum Inhibitory Concentration.

This hypothetical QSAR model suggests that increasing the hydrophobicity (LogP) and the number of hydrogen bond acceptors enhances the antibacterial activity, while a higher LUMO energy (indicating lower electrophilicity) is also favorable. Such models can guide the design of new, more potent analogs by suggesting specific structural modifications.

Derivatives and Analogues of 2,4,5 Trichlorobenzenesulfonohydrazide: Synthesis and Chemical Utility

Synthesis of Novel Sulfonohydrazide Derivatives with Varied Substitutions

The inherent reactivity of the sulfonohydrazide moiety allows for a range of chemical transformations, leading to the generation of novel derivatives with tailored functionalities. These modifications can be broadly categorized into reactions involving the hydrazide nitrogen and substitutions on the aromatic ring.

Modification of the Hydrazide Nitrogen

The nitrogen atoms of the hydrazide group in 2,4,5-trichlorobenzenesulfonohydrazide are nucleophilic and can readily react with various electrophiles. This reactivity is commonly exploited to introduce a wide range of substituents, thereby altering the steric and electronic properties of the molecule.

N-Acylation: One of the most common modifications involves the acylation of the terminal nitrogen atom. This is typically achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acyl-N'-(2,4,5-trichlorobenzenesulfonyl)hydrazines. The choice of the acylating agent allows for the introduction of various aliphatic and aromatic acyl groups, providing a straightforward method to generate a library of derivatives. A general methodology for synthesizing acyl sulfonyl hydrazides involves the reaction between activated amides and arylsulfonyl hydrazides. researchgate.net

N-Alkylation: Alkylation of the hydrazide nitrogen can also be accomplished, typically using alkyl halides as the alkylating agents. researchgate.net The reaction conditions, such as the choice of base and solvent, can influence the degree and position of alkylation. Both mono- and di-alkylation products can potentially be formed, leading to a diverse set of N-alkylated derivatives.

Formation of Hydrazones: The reaction of this compound with aldehydes and ketones results in the formation of the corresponding N-(2,4,5-trichlorobenzenesulfonyl)hydrazones. This condensation reaction is a robust and high-yielding method for introducing a wide variety of substituted moieties onto the hydrazide nitrogen. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further chemical transformations. researchgate.netnih.gov For instance, 2,4,6-trichlorophenyl hydrazones have been synthesized and characterized. nih.gov

A general procedure for the preparation of arylsulfonyl hydrazones involves dissolving the required sulfonyl hydrazide and the appropriate aldehyde in hot ethyl alcohol. Upon cooling and addition of water, the product precipitates and can be collected by filtration. nih.gov

Table 1: Examples of N-Substituted Derivatives of Sulfonohydrazides

| Derivative Type | Reagents | General Structure |

|---|---|---|

| N-Acylsulfonohydrazide | Acyl chloride, Base | R-CO-NH-NH-SO2-Ar |

| N-Alkylsulfonohydrazide | Alkyl halide, Base | R-NH-NH-SO2-Ar |

| Sulfonylhydrazone | Aldehyde or Ketone | R1R2C=N-NH-SO2-Ar |

Ar represents the 2,4,5-trichlorophenyl group.

Substitution on the Benzene (B151609) Ring

While the existing chlorine atoms on the benzene ring of this compound deactivate it towards electrophilic aromatic substitution, these reactions are still possible under forcing conditions. The directing effects of the sulfonylhydrazide group and the chlorine atoms will influence the position of any new substituent. Conversely, nucleophilic aromatic substitution of one or more chlorine atoms can be a viable strategy to introduce new functional groups, particularly if the ring is further activated by other electron-withdrawing groups or through the formation of a diazonium salt intermediate. mdpi.comrsc.org

Formation of Heterocyclic Compounds from this compound Precursors

The derivatives of this compound, particularly the hydrazones, are valuable precursors for the synthesis of various heterocyclic compounds. These cyclization reactions often lead to the formation of stable, five- or six-membered rings with potential biological activities.

Synthesis of 1,2,4,5-Tetrazine Derivatives

A significant application of arylsulfonylhydrazones is in the synthesis of symmetrically substituted 1,2,4,5-tetrazines. These nitrogen-rich heterocyclic compounds are of interest for their applications in materials science and as bioorthogonal reagents. The synthesis typically involves the self-condensation of an arylsulfonylhydrazone in the presence of a suitable reagent.

Other Cyclization Reactions

Beyond tetrazines, the versatile reactivity of this compound and its derivatives allows for the synthesis of a variety of other heterocyclic systems. These cyclization reactions often involve the reaction of the hydrazide or its derivatives with bifunctional reagents.

Pyrazoles: Pyrazoles can be synthesized through the reaction of β-dicarbonyl compounds with hydrazines. In the context of this compound, its reaction with a 1,3-diketone or a related precursor could yield N-(2,4,5-trichlorobenzenesulfonyl)pyrazoles. The reaction proceeds through a condensation-cyclization sequence. A variety of substituted pyrazoles can be accessed by varying the structure of the dicarbonyl compound. nih.govorganic-chemistry.orgbeilstein-journals.org

Oxadiazoles and Thiadiazoles: 1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are another class of five-membered heterocycles that can be synthesized from hydrazide precursors. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of N,N'-diacylhydrazines, which can be prepared from this compound. mdpi.comnih.govijpsm.comorganic-chemistry.org For the synthesis of 1,3,4-thiadiazoles, the hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which can then be cyclized. nih.gov

Triazoles: The 1,2,4-triazole (B32235) ring system is a common motif in many biologically active compounds. nih.govnih.gov Derivatives of this compound can serve as precursors for the synthesis of substituted 1,2,4-triazoles. For example, the reaction of the corresponding thio-semicarbazide derivative, obtained by reacting the hydrazide with an isothiocyanate, can be cyclized in the presence of a base to yield the triazole-thiol. rsc.org

Table 2: Heterocyclic Compounds from this compound Precursors

| Heterocycle | Key Precursor | General Reaction |

|---|---|---|

| 1,2,4,5-Tetrazine | Sulfonylhydrazone | Self-condensation |

| Pyrazole | Hydrazide | Reaction with 1,3-dicarbonyl compound |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Dehydrative cyclization |

| 1,3,4-Thiadiazole | Hydrazide | Reaction with CS2 followed by cyclization |

Exploring Structure-Reactivity Relationships in Derivatives

The synthesis of a diverse library of derivatives of this compound allows for the systematic investigation of structure-reactivity relationships. By correlating the structural modifications with observed chemical or biological activity, insights into the key features responsible for a particular effect can be gained.

For instance, in the context of fungicidal activity, studies on related N-(2,4,5-trichlorophenyl)sulfonamides have shown that the nature of the substituent on the sulfonamide nitrogen can significantly impact the biological efficacy. researchgate.net Similarly, the herbicidal properties of compounds related to 2,4,5-trichlorophenoxyacetic acid have been extensively studied, highlighting the importance of the substitution pattern on the aromatic ring. nih.govnih.govherts.ac.ukethz.ch While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in the provided context, the principles of SAR suggest that variations in the substituents on both the hydrazide moiety and the benzene ring would modulate their chemical reactivity and biological activity.

Synthetic Utility of Derived Compounds as Intermediates in Complex Molecule Synthesis

Derivatives and analogues of this compound serve as versatile intermediates in the synthesis of a variety of complex heterocyclic molecules. The inherent reactivity of the sulfonohydrazide moiety allows for its transformation into various functional groups and its incorporation into diverse molecular scaffolds, particularly those with potential biological activity. Research in this area has largely focused on the synthesis of novel compounds for agrochemical and pharmaceutical applications, demonstrating the utility of these derivatives as building blocks for more complex structures.

One of the primary applications of these derivatives is in the synthesis of N-substituted sulfonamides. For instance, a series of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have been synthesized. These syntheses highlight the role of the 2,4,5-trichlorophenyl group as a key pharmacophore in the design of new fungicides. In these synthetic pathways, the sulfonohydrazide precursor is transformed into a sulfonamide, which is then further functionalized, for example, by the introduction of various cycloalkyl moieties. The resulting complex molecules have shown significant fungicidal activity, in some cases exceeding that of commercial fungicides.

The 2,4,5-trichlorophenyl moiety has been identified as a crucial component for potent biological activity in several studies. This has led to its incorporation into various complex molecular designs. For example, novel sulfonamide derivatives featuring a pinacolone (B1678379) fragment have been synthesized, using a compound with a 2,4,5-trichlorophenyl substituent as a lead structure for further optimization.

Furthermore, the synthetic utility of related trichlorophenyl compounds as precursors for heteroaryl sulfonamides has been demonstrated. Although not directly involving this compound, the use of 2,4,6-trichlorophenyl chlorosulfate (B8482658) to synthesize heteroaryl sulfonamides showcases the reactivity of the trichlorophenylsulfonyl group. nih.govmit.eduacs.orgresearchgate.net In these reactions, the 2,4,6-trichlorophenyl chlorosulfate acts as a sulfonylating agent for organozinc reagents, leading to the formation of heteroaryl sulfonyl chlorides or sulfonates. nih.govmit.eduacs.orgresearchgate.net These intermediates can then be readily converted to a range of sulfonamides by reaction with various amines. nih.govmit.eduacs.orgresearchgate.net This methodology provides a pathway to complex sulfonamide-containing molecules that are of interest in medicinal chemistry.

The synthesis of fused heterocyclic systems is another area where derivatives of this compound and its analogues can be envisioned as valuable intermediates. For example, the synthesis of benzo acs.orgresearchgate.netthiazolo[2,3-c] nih.govacs.orgresearchgate.nettriazole derivatives involves the formation of a tricyclic system from simpler precursors. nih.gov While not directly employing the title compound, the strategies used in these syntheses, such as intramolecular cyclizations, could potentially be applied to derivatives of this compound to construct novel fused heterocyclic systems.

The following table summarizes the types of complex molecules synthesized from precursors containing the trichlorophenylsulfonyl moiety and the synthetic strategies employed.

| Precursor Type | Synthetic Strategy | Resulting Complex Molecule | Potential Application |

| 2,4,5-Trichlorophenyl-containing sulfonamide | Introduction of cycloalkyl and other fragments | N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides | Fungicides |

| 2,4,6-Trichlorophenyl chlorosulfate | Reaction with organozinc reagents and amines | Heteroaryl sulfonamides | Pharmaceuticals |

| Amine and aldehyde precursors | Electrochemical intramolecular dehydrogenative C-N cross-coupling | 1,2,4-Triazolo[4,3-a]pyridines and related fused heterocycles | Pharmaceuticals |

| 2-Mercaptoaniline and carboxylic acid derivatives | Oxidation and intramolecular C-H bond functionalization | Benzo acs.orgresearchgate.netthiazolo[2,3-c] nih.govacs.orgresearchgate.nettriazoles | Agrochemicals |

Applications of 2,4,5 Trichlorobenzenesulfonohydrazide in Advanced Organic Synthesis

Role as a Reagent in Functional Group Transformations

Detailed research findings on the specific use of 2,4,5-Trichlorobenzenesulfonohydrazide as a reagent for functional group transformations are not present in the available scientific literature. While the broader class of arylsulfonohydrazides is known to participate in various organic reactions, no specific examples or studies involving the 2,4,5-trichloro substituted variant could be identified.

Nitrogen-Containing Functional Group Introduction

No literature was found that describes the application of this compound for the introduction of nitrogen-containing functional groups into organic molecules.

Sulfur-Containing Functional Group Transformations

There is no available research that details the use of this compound in transformations involving sulfur-containing functional groups.

Utilization as a Building Block for Polyfunctional Molecules

A search of chemical databases and academic journals did not yield any instances of this compound being utilized as a key building block in the synthesis of polyfunctional molecules.

Catalytic Applications or Precursors for Catalysts

No studies have been published that explore the catalytic applications of this compound or its use as a precursor for the synthesis of catalysts.

Green Chemistry Approaches in its Synthesis and Applications

There is no available literature discussing green chemistry approaches specifically related to the synthesis or application of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,5-Trichlorobenzenesulfonohydrazide, and what reagents/conditions are critical for high yields?

- Methodological Answer : A three-step synthesis from 2,4-dichlorophenol is commonly employed. The first step involves sulfonation under controlled acidic conditions, followed by hydrazine substitution. Key reagents include chlorosulfonic acid and anhydrous hydrazine. Temperature control (<5°C during sulfonation) and inert atmospheres (N₂) are critical to minimize side reactions like over-sulfonation. Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected mp 159–162°C). Confirm structural features via FT-IR (N-H stretch at 3300 cm⁻¹, S=O at 1350 cm⁻¹) and ¹H/¹³C NMR. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 259.97 .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with acids or bases to prevent decomposition into toxic chlorobenzene derivatives. Store in airtight containers at 2–8°C. Surrogate analysis (e.g., 2,4-Dichlorophenylacetic acid) is recommended during method development to track degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatizing this compound into bioactive analogs?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity.

- Catalysts : Add glacial acetic acid (5 drops per 0.001 mol substrate) to catalyze Schiff base formation with aldehydes .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate derivatives. Monitor by TLC (Rf 0.3–0.5) .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. HRMS) for novel derivatives?

- Methodological Answer :

- Iterative Analysis : Repeat synthesis and characterization in triplicate to rule out experimental error.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity. For mass discrepancies, perform isotopic pattern analysis or collision-induced dissociation (CID) to identify fragmentation pathways .

Q. How do substituents on the benzenesulfonohydrazide core influence biological activity, and how can this be systematically studied?

- Methodological Answer :

- Library Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at positions 2, 4, and 5.

- Bioassays : Test antimicrobial activity (MIC against E. coli and S. aureus) and cytotoxicity (MTT assay on HEK293 cells). Compare with unmodified parent compound .

Data-Driven Research Challenges

Q. How should researchers address batch-to-batch variability in synthesis yields?

- Methodological Answer :

- Process Control : Monitor reaction progress via in-situ IR to detect intermediate formation.

- Statistical DOE : Use a factorial design (e.g., varying temperature, stoichiometry) to identify critical parameters. For example, excess hydrazine (>1.2 eq.) improves conversion but requires careful pH control .

Q. What analytical methods are suitable for detecting trace degradation products in environmental samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.